molecular formula C7H15N B14335961 Aziridine, pentamethyl- CAS No. 108065-02-7

Aziridine, pentamethyl-

Cat. No.: B14335961
CAS No.: 108065-02-7
M. Wt: 113.20 g/mol
InChI Key: FFLTYWNXQRLQGZ-UHFFFAOYSA-N
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Description

Aziridine, pentamethyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by its high reactivity due to the strain in its three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridine, pentamethyl- can be synthesized through various methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other nitrogen sources .

Industrial Production Methods: Industrial production of aziridines often involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration .

Chemical Reactions Analysis

Types of Reactions: Aziridine, pentamethyl- undergoes a variety of chemical reactions, including ring-preserving and ring-opening reactions. Ring-preserving reactions involve processes such as alkylation or acylation of the nitrogen atom in the ring . Ring-opening reactions typically begin with the protonation of the nitrogen atom, followed by nucleophilic attack on one of the carbon atoms .

Common Reagents and Conditions: Common reagents used in the reactions of aziridine, pentamethyl- include acids, bases, and nucleophiles. For example, acids or Lewis acids can catalyze the homopolymerization of aziridines to form polyethylenimine . Nucleophiles such as amines, alcohols, and thiols can open the aziridine ring to form various substituted amines .

Major Products: The major products formed from the reactions of aziridine, pentamethyl- depend on the specific reaction conditions and reagents used. For instance, ring-opening reactions with nucleophiles can yield a variety of substituted amines, while polymerization reactions can produce polyethylenimine .

Comparison with Similar Compounds

Aziridine, pentamethyl- can be compared to other aziridine compounds such as ethylenimine and propylenimine. While all these compounds share the three-membered aziridine ring, they differ in their substituents and reactivity. For example, ethylenimine is a simpler aziridine with only hydrogen atoms as substituents, making it less sterically hindered and more reactive than pentamethyl-aziridine . Other similar compounds include azetidine and oxirane, which are four-membered and three-membered heterocycles containing nitrogen and oxygen, respectively .

Conclusion

Aziridine, pentamethyl- is a highly reactive compound with significant potential in various fields of scientific research. Its unique chemical properties make it a valuable building block in synthetic chemistry, while its biological activity opens up possibilities for its use in medicine and industry. Further research into its mechanism of action and applications will continue to uncover new uses for this versatile compound.

Properties

CAS No.

108065-02-7

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1,2,2,3,3-pentamethylaziridine

InChI

InChI=1S/C7H15N/c1-6(2)7(3,4)8(6)5/h1-5H3

InChI Key

FFLTYWNXQRLQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1C)(C)C)C

Origin of Product

United States

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